molecular formula C14H15ClFN3O B6708014 N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6708014
M. Wt: 295.74 g/mol
InChI Key: DGLNKOFABOMATM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring, an ethyl group, and a methylpyrazolyl moiety

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c1-3-19(13-5-4-11(15)7-12(13)16)14(20)6-10-8-17-18(2)9-10/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLNKOFABOMATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)F)C(=O)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-chloro-2-fluoroaniline, which is then reacted with ethyl bromoacetate to form the intermediate ethyl 2-(4-chloro-2-fluorophenyl)acetate.

    Cyclization: The intermediate is then subjected to cyclization with 1-methylpyrazole in the presence of a base such as sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include methoxy, ethoxy, or other substituted derivatives.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide
  • N-(4-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide
  • N-(4-chloro-2-fluorophenyl)-N-methyl-2-(1-methylpyrazol-4-yl)acetamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-N-ethyl-2-(1-methylpyrazol-4-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the ethyl and methylpyrazolyl groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and materials science.

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